N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)-1,2-dihydroacenaphthylene-3-sulfonamide

Description

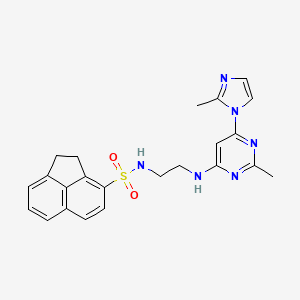

N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)-1,2-dihydroacenaphthylene-3-sulfonamide is a synthetic small molecule characterized by a hybrid heterocyclic scaffold. Its structure integrates a pyrimidine core substituted with a 2-methylimidazole group, an ethylamino linker, and a dihydroacenaphthylene ring fused to a sulfonamide moiety. While the provided evidence lacks explicit data on this compound’s synthesis, bioactivity, or physicochemical properties, its structural features align with compounds developed for oncology, inflammation, or infectious disease research.

Properties

IUPAC Name |

N-[2-[[2-methyl-6-(2-methylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]-1,2-dihydroacenaphthylene-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N6O2S/c1-15-27-21(14-22(28-15)29-13-12-24-16(29)2)25-10-11-26-32(30,31)20-9-7-18-5-3-4-17-6-8-19(20)23(17)18/h3-5,7,9,12-14,26H,6,8,10-11H2,1-2H3,(H,25,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQGCNVGOCVSCPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2C=CN=C2C)NCCNS(=O)(=O)C3=C4CCC5=CC=CC(=C54)C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)-1,2-dihydroacenaphthylene-3-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological effects, mechanisms of action, and relevant case studies that highlight its pharmacological significance.

Structure and Properties

The compound features a sulfonamide group, which is known for its diverse biological activities, particularly in antimicrobial and antitumor applications. Its structure can be broken down into several key components:

- Imidazole Ring : Contributes to its interaction with biological targets.

- Pyrimidine Moiety : Known for its role in nucleic acid interactions.

- Dihydroacenaphthylene Framework : Provides structural stability and may influence bioactivity.

Antimicrobial Activity

Sulfonamides are well-documented for their antimicrobial properties. The compound's structure suggests potential efficacy against various bacterial strains. Research indicates that modifications in the imidazole and pyrimidine components can enhance antibacterial activity by targeting specific bacterial enzymes.

Antitumor Potential

Recent studies have indicated that compounds similar to this compound exhibit antiproliferative effects on cancer cell lines. The mechanism may involve the inhibition of DNA synthesis or interference with cell cycle progression.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The imidazole ring can interact with enzyme active sites, inhibiting their function.

- Receptor Modulation : It may bind to specific receptors involved in cellular signaling pathways, altering physiological responses.

- DNA Interaction : The pyrimidine component may facilitate interactions with nucleic acids, affecting replication and transcription processes.

Case Studies

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential:

- Absorption : Likely influenced by its solubility and structural properties.

- Distribution : The lipophilicity of the dihydroacenaphthylene moiety may enhance tissue penetration.

- Metabolism : Expected to undergo metabolic transformations typical for sulfonamide derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)-1,2-dihydroacenaphthylene-3-sulfonamide exhibit significant anticancer activity. For instance:

- c-KIT Inhibition : This compound may inhibit c-KIT kinase, which is crucial in various cancers, including gastrointestinal stromal tumors (GIST). The inhibition of this kinase can lead to reduced tumor growth and improved patient outcomes .

Antimicrobial Activity

The imidazole and pyrimidine components are known for antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial and fungal strains, suggesting that this compound could also possess similar activity .

Case Study 1: GIST Treatment

A clinical study evaluated the efficacy of similar compounds targeting c-KIT mutations in GIST patients. Results indicated a significant reduction in tumor size among patients treated with these inhibitors. The study highlighted the importance of molecular targeting in cancer therapy .

Case Study 2: Antimicrobial Efficacy

In vitro studies have demonstrated that compounds with imidazole and pyrimidine moieties exhibit considerable activity against resistant strains of bacteria. These findings suggest potential applications in treating infections caused by multi-drug resistant organisms .

Comparison with Similar Compounds

3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide (Compound 41)

- Structural Similarities: Shared 2-methylimidazole substituent. Ethylamino linker for spatial flexibility.

- Key Differences :

- Core Heterocycle : Pyrrole-carboxamide vs. pyrimidine-sulfonamide in the target compound.

- Substituents : Trifluoromethylpyridine in Compound 41 vs. dihydroacenaphthylene-sulfonamide in the target.

- Molecular Weight : 392.2 g/mol (Compound 41) vs. estimated >450 g/mol for the target (based on structural complexity).

4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide

- Structural Similarities :

- Sulfonamide group for solubility and target binding.

- Pyrazolo[3,4-d]pyrimidine core, analogous to the pyrimidine in the target compound.

- Key Differences :

N-[2-({1-[4-(1H-imidazol-1-yl)phenyl]ethyl}amino)ethyl]methanesulfonamide

- Structural Similarities: Ethylamino linker and imidazole moiety. Methanesulfonamide group for hydrophilicity.

- Key Differences :

Physicochemical and Pharmacokinetic Trends

Insights :

- The target compound’s dihydroacenaphthylene-sulfonamide system likely enhances lipophilicity compared to Compound 41’s trifluoromethylpyridine but may reduce aqueous solubility relative to simpler sulfonamides .

- Higher molecular weight analogues (e.g., Chromen-pyrazolo-pyrimidine) face challenges in bioavailability, suggesting the target compound may require formulation optimization .

Hypothesized Bioactivity and Target Selectivity

- Imidazole-Pyrimidine Hybrids : Compounds like the target and Compound 41 may inhibit kinases or epigenetic regulators (e.g., bromodomains) due to their ability to mimic ATP or acetylated lysine .

- Sulfonamide Role : The sulfonamide group in the target and Chromen-pyrazolo-pyrimidine could enhance binding to zinc-containing enzymes (e.g., carbonic anhydrases) via coordination .

- Dihydroacenaphthylene : This fused aromatic system may improve DNA intercalation or topoisomerase inhibition, a mechanism absent in simpler analogues .

Q & A

Q. How to manage and analyze large datasets from high-throughput screening?

- Methodological Answer : Deploy cheminformatics pipelines:

- Data Curation : Use tools like KNIME or Pipeline Pilot to normalize LCMS/HPLC results.

- Machine Learning : Train models (e.g., random forests) on structure-activity relationships (SAR) to prioritize hits.

- Security : Encrypt datasets and restrict access via role-based protocols ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.